molecular formula C9H2Cl3F3N2O B12336129 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline

2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline

Cat. No.: B12336129
M. Wt: 317.5 g/mol
InChI Key: ZKGFXYJSXPOUOB-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is a chemical compound characterized by the presence of three chlorine atoms and a trifluoromethoxy group attached to a quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinating and trifluoromethoxylating agents. One common method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the quinoxaline ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity in biological systems . Pathways involved may include oxidative phosphorylation and signal transduction .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is unique due to the combination of chlorine and trifluoromethoxy groups on the quinoxaline core.

Properties

Molecular Formula

C9H2Cl3F3N2O

Molecular Weight

317.5 g/mol

IUPAC Name

2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline

InChI

InChI=1S/C9H2Cl3F3N2O/c10-3-1-4-5(17-8(12)7(11)16-4)2-6(3)18-9(13,14)15/h1-2H

InChI Key

ZKGFXYJSXPOUOB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1OC(F)(F)F)Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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